Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
CAS No.: 1458-20-4
Cat. No.: VC2831148
Molecular Formula: C6H7BrN4O2
Molecular Weight: 247.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1458-20-4 |
|---|---|
| Molecular Formula | C6H7BrN4O2 |
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | methyl 3,5-diamino-6-bromopyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) |
| Standard InChI Key | IVDQNAQLYWSLTG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(C(=N1)Br)N)N |
| Canonical SMILES | COC(=O)C1=C(N=C(C(=N1)Br)N)N |
Introduction
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7BrN4O2 and a molecular weight of 247.05 g/mol . It is known by several synonyms, including 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid methyl ester and 2-Pyrazinecarboxylic acid, 3,5-diamino-6-bromo-, methyl ester . This compound features a pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms, along with two amino groups and a bromine substituent .
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C6H7BrN4O2 |
| Molecular Weight | 247.05 g/mol |
| CAS Number | 1458-20-4 |
| Storage Conditions | Dark place, inert atmosphere, 2-8°C |
| Physical Form | Solid |
| Purity | 95% |
Applications and Research Findings
While specific applications of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate are not extensively documented, compounds with similar structures are often used in pharmaceutical research as intermediates for the synthesis of bioactive molecules. The presence of two amino groups and a bromine substituent on the pyrazine ring could potentially enhance its reactivity and biological activity, making it a candidate for further investigation in fields such as medicinal chemistry and biochemical research .
Comparison with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 0.89 | Contains chloro and bromo substituents |
| Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | 0.90 | Features a methylamino group |
| 3-Amino-6-bromopyrazine-2-carboxylic acid | 0.92 | Lacks the methyl ester functionality |
Safety and Handling
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is classified with hazard statements H302, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, or if inhaled. Precautions include wearing protective clothing and eyewear, and handling the compound in a well-ventilated area .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume